molecular formula C12H13N5O4 B1664079 2-Ethynyl adenosine CAS No. 99044-57-2

2-Ethynyl adenosine

Cat. No.: B1664079
CAS No.: 99044-57-2
M. Wt: 291.26 g/mol
InChI Key: ILZDIASZHUIPSA-JJNLEZRASA-N
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Description

2-Ethynyl Adenosine is an adenosine derivative, used to capture newly polyadenylated transcripts. This compound is also used as a non-radioactive chemical reporter for protein AMPylation.

Q & A

Basic Research Questions

Q. What are the established synthesis and characterization methods for 2-Ethynyl adenosine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via Sonogashira cross-coupling reactions, where palladium catalysts mediate the coupling of 2-iodoadenosine with terminal alkynes. Key variables include solvent choice (e.g., tetrahydrofuran or 1,4-dioxane), catalyst loading (e.g., Pd(PPh₃)₄), and temperature control (<40°C to prevent side reactions). Characterization involves HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation .

Q. How is this compound utilized in adenosine receptor (AR) binding studies, and what experimental controls are critical for selectivity assays?

  • Methodological Answer : this compound derivatives are modified at the N⁶ and C2 positions to enhance A₃AR selectivity. Competitive binding assays using radiolabeled ligands (e.g., [³H]NECA) and HEK293 cells expressing AR subtypes (A₁, A₂A, A₂B, A₃) are standard. Controls include:

  • Negative controls (vector-transfected cells).
  • Non-specific binding blockers (e.g., xanthine amine congener).
  • Ki value calculations via Cheng-Prusoff equation to quantify receptor affinity .

Q. What analytical techniques are recommended to assess the stability and degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Stability studies use phosphate-buffered saline (PBS, pH 7.4) at 37°C, with LC-MS/MS monitoring degradation over 24–72 hours. Accelerated degradation via oxidative (H₂O₂) or enzymatic (adenosine deaminase) stress tests identifies major metabolites. Data interpretation requires comparison to adenosine analogs with known degradation profiles .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for this compound derivatives in heterocyclic compound synthesis, particularly for indole and benzofuran scaffolds?

  • Methodological Answer : Cycloisomerization of 2-ethynylaniline derivatives using Au(I) or Pd(II) catalysts (e.g., AuCl₃/AgOTf) enables indole formation. Internal alkynes require tailored ligands (e.g., biphenylphosphines) to stabilize intermediates. Reaction monitoring via TLC and in situ IR spectroscopy helps optimize temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF). Post-reaction purification employs silica gel chromatography with ethyl acetate/hexane gradients .

Q. What computational strategies are effective for predicting this compound’s binding mode to A₃AR, and how do structural modifications impact agonist efficacy?

  • Methodological Answer : Homology modeling based on A₂AAR X-ray structures (PDB: 3QAK) identifies key hydrophobic pockets (e.g., TM2/7 helices). Docking simulations (AutoDock Vina) with 2-arylethynyl-N⁶-methyl modifications reveal steric clashes or favorable π-π interactions. Free energy perturbation (FEP) calculations validate selectivity trends observed in vitro (e.g., MRS56983’s 3,4-difluoro substitution enhances mouse A₃AR affinity, Ki = 3 nM) .

Q. How should researchers address contradictions in experimental data, such as discrepancies between in vitro binding affinity and in vivo pharmacokinetic profiles of this compound analogs?

  • Methodological Answer : Contradictions arise from factors like protein binding, membrane permeability, or metabolic instability. Mitigation strategies include:

  • Parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion.
  • Microsomal stability assays (human liver microsomes) to identify cytochrome P450 vulnerabilities.
  • Allosteric modulation studies (e.g., BRET assays) to detect receptor conformational changes not captured in binding assays .

Q. Methodological Best Practices

  • Data Analysis : Use GraphPad Prism for nonlinear regression (e.g., log[inhibitor] vs. response curves) and ANOVA with Tukey’s post-hoc test for multi-group comparisons .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and report negative results to avoid publication bias .
  • Reproducibility : Document reaction conditions (e.g., catalyst lot numbers, solvent purity) and share raw data in repositories like Zenodo to facilitate replication .

Properties

CAS No.

99044-57-2

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-ethynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H13N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h1,4-5,8-9,12,18-20H,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1

InChI Key

ILZDIASZHUIPSA-JJNLEZRASA-N

SMILES

C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-Ethynyl Adenosine;  2 Ethynyl Adenosine;  2-Ethynyl-Adenosine;  2-Ethynyl-Ade

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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